N-[(3-bromophenyl)methyl]cyclobutanecarboxamide
Overview
Description
N-[(3-bromophenyl)methyl]cyclobutanecarboxamide is an organic compound with the molecular formula C12H14BrNO It is a derivative of cyclobutanecarboxamide, where the cyclobutane ring is substituted with a 3-bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-bromobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using more efficient coupling agents and catalysts. Additionally, continuous flow reactors can be employed to enhance the reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[(3-bromophenyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding phenylmethylcyclobutanecarboxamide.
Oxidation Reactions: Oxidation can occur at the cyclobutane ring or the phenyl ring, leading to the formation of ketones or quinones.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions yield the dehalogenated product.
- Oxidation reactions yield oxidized derivatives such as ketones or quinones.
Scientific Research Applications
N-[(3-bromophenyl)methyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]cyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The cyclobutane ring provides rigidity to the molecule, which can influence its interaction with biological macromolecules.
Comparison with Similar Compounds
N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide: This compound has a similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Cyclobutanecarboxamide derivatives: Various derivatives with different substituents on the cyclobutane ring or the phenyl ring.
Uniqueness: N-[(3-bromophenyl)methyl]cyclobutanecarboxamide is unique due to the presence of the 3-bromophenylmethyl group, which imparts specific reactivity and binding properties. The bromine atom allows for halogen bonding, which can enhance interactions with biological targets. The cyclobutane ring provides a rigid framework, influencing the compound’s overall conformation and reactivity.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSYABHNJYYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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